Cas no 1058457-47-8 (N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide)

N-Cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine-carboxamide moiety. Its structural complexity confers selective binding potential, making it a candidate for biochemical and pharmacological research. The compound's fused triazole-pyrimidine scaffold enhances stability and interaction with biological targets, while the cyclohexyl and piperazine groups contribute to solubility and pharmacokinetic properties. This molecule is of interest in medicinal chemistry due to its potential as a kinase inhibitor or modulator of signaling pathways. Its well-defined synthesis route allows for consistent purity, supporting reproducible experimental results in drug discovery and mechanistic studies.
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide structure
1058457-47-8 structure
商品名:N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
CAS番号:1058457-47-8
MF:C16H24N8O
メガワット:344.414761543274
CID:5805365
PubChem ID:25794378

N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-cyclohexyl-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
    • N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
    • AKOS024494352
    • VU0632973-1
    • F5065-0002
    • N-cyclohexyl-4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
    • 1058457-47-8
    • インチ: 1S/C16H24N8O/c1-22-14-13(20-21-22)15(18-11-17-14)23-7-9-24(10-8-23)16(25)19-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,19,25)
    • InChIKey: JLKUSPZLZRCNPE-UHFFFAOYSA-N
    • ほほえんだ: N1(C(NC2CCCCC2)=O)CCN(C2=NC=NC3N(C)N=NC=32)CC1

計算された属性

  • せいみつぶんしりょう: 344.20730742g/mol
  • どういたいしつりょう: 344.20730742g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 463
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5065-0002-15mg
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
15mg
$133.5 2023-09-10
Life Chemicals
F5065-0002-4mg
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
4mg
$99.0 2023-09-10
Life Chemicals
F5065-0002-2μmol
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
2μmol
$85.5 2023-09-10
Life Chemicals
F5065-0002-5mg
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
5mg
$103.5 2023-09-10
Life Chemicals
F5065-0002-2mg
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
2mg
$88.5 2023-09-10
Life Chemicals
F5065-0002-10mg
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
10mg
$118.5 2023-09-10
Life Chemicals
F5065-0002-10μmol
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
10μmol
$103.5 2023-09-10
Life Chemicals
F5065-0002-3mg
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
3mg
$94.5 2023-09-10
Life Chemicals
F5065-0002-1mg
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
1mg
$81.0 2023-09-10
Life Chemicals
F5065-0002-5μmol
N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
1058457-47-8
5μmol
$94.5 2023-09-10

N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide 関連文献

N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamideに関する追加情報

N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide (CAS No. 1058457-47-8): A Comprehensive Overview

N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide (CAS No. 1058457-47-8) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

The structure of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is characterized by a central triazolopyrimidine core linked to a cyclohexyl group and a piperazine moiety. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The cyclohexyl and piperazine substituents contribute to the compound's lipophilicity and solubility, which are crucial for its pharmacological properties.

Recent research has highlighted the potential of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide as an antiviral agent. Studies have shown that this compound exhibits potent activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by targeting key viral enzymes or cellular pathways essential for viral propagation.

In addition to its antiviral properties, N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide has been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activity of kinases such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.

The pharmacokinetic profile of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is another important aspect that has been studied extensively. In vitro and in vivo experiments have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it a promising candidate for further development as a therapeutic agent.

One of the key challenges in the development of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is optimizing its drug delivery system. Researchers are exploring various formulations to enhance its stability and bioavailability. For example, nanoparticle-based delivery systems have shown promise in improving the pharmacokinetic profile and reducing side effects associated with systemic administration.

Moreover, the synthesis of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide has been optimized to improve yield and scalability. Several synthetic routes have been reported in the literature, including copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions and palladium-mediated coupling reactions. These methods not only facilitate the production of the compound on a larger scale but also allow for the introduction of various functional groups to explore structure–activity relationships (SAR).

The clinical potential of N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is currently being evaluated in preclinical studies. Early results have shown promising efficacy in animal models of viral infections and cancer. However, further research is needed to fully understand its safety profile and therapeutic window before it can be advanced to human clinical trials.

In conclusion, N-cyclohexyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-y l} piperazine - 1 - carboxamide (CAS No. 1058457 - 47 - 8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in both antiviral and anticancer research. As ongoing studies continue to elucidate its mechanisms of action and optimize its formulation and delivery methods, this compound holds significant promise for addressing unmet medical needs.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.